4-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and are categorically classified as primary, secondary, or tertiary depending on the number of carbon atoms connected to nitrogen . They are used in a wide variety of applications, including in the production of pharmaceuticals .
Synthesis Analysis
Amines can be synthesized through various methods. One common method is the reaction of a primary alkyl halide with ammonia, resulting in the formation of a primary amine . Another method involves the alkylation of ammonia or a 1º-amine with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making them weak bases and good nucleophiles . The nitrogen atom can form bonds with up to three other atoms, usually carbon or hydrogen .Chemical Reactions Analysis
Amines can undergo several types of reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Another reaction is the Hofmann elimination, where an amine is converted into an alkene .Physical and Chemical Properties Analysis
Amines have diverse physical and chemical properties. They are generally weak bases, and their basicity can be influenced by the electronic properties of the substituents attached to the nitrogen atom . They can exist as gases, liquids, or solids at room temperature, depending on their molecular weight .Scientific Research Applications
Anticancer Activity
The compound NSC 726189, which contains the 3,4-dihydro-2H-1-benzothiopyran moiety, has shown strong anticancer activity in several assays and cell lines. It is considered for clinical trials for possible treatment of kidney cancer. The heterocycle itself hasn't shown significant toxicity in animal studies, suggesting a metabolite could be the active agent (Nammalwar et al., 2010).
Synthesis of Novel Compounds
4-(Aminomethyl)-3,4-dihydro-2H-1-benzothiopyran derivatives, also known as thiocoumarins, have been synthesized and their structures determined by X-ray crystallographic analysis. These compounds were found to possess significant insecticidal activity against various pests, indicating potential applications in pest control (Nakazumi et al., 1992).
Development of Heterocyclic Compounds
The 2H-1-benzothiopyrans (thiochromenes) represent a relatively unexplored class of heterocycles. Their synthesis often involves initial condensation of thiophenols with acrylic acid derivatives, followed by reduction and dehydration, indicating a potential in developing novel chemical entities (Kaye & Nocanda, 2002).
Platelet Antiaggregating Activity
Certain derivatives of 2H,5H-[1]benzothiopyrano [4,3-b]pyran demonstrated strong platelet antiaggregating activity in vitro, superior to that of acetylsalicylic acid. This suggests potential therapeutic applications in preventing blood clots (Bargagna et al., 1990).
Quinolone Antibacterial Analogs
A series of 1-benzothiopyran-4-one-3-carboxylic acids and isothiazolo[5,4-b][1]benzothiopyran-3,4-diones have been developed, showing activity comparable to nalidixic acid and increased activity against gram-positive bacteria, indicating potential as antibacterial agents (Cecchetti et al., 1993).
Intermolecular Cycloaddition Synthesis
Acetylenic alcohols reacting with arenethiols in the presence of p-toluenesulfonic acid produce 3,4-dihydro-2H-1-benzothiopyrans in good yields. This method, involving intermolecular cycloaddition, is significant for the synthesis of thiochromans (Ishino et al., 1990).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-7-8-5-6-14(12,13)10-4-2-1-3-9(8)10;/h1-4,8H,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBPOGXDFAOULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060037-87-6 | |
Record name | 4-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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